

Spectroscopic Analysis of 5-Bromo-2chlorobenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Bromochlorobenzoicacid	
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This guide provides an in-depth analysis of the spectroscopic data for 5-bromo-2-chlorobenzoic acid (CAS No: 21739-92-4), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

5-Bromo-2-chlorobenzoic acid is a disubstituted benzoic acid with the molecular formula C₇H₄BrClO₂ and a molecular weight of approximately 235.46 g/mol .[1][2] The arrangement of the substituents on the aromatic ring gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 5-bromo-2-chlorobenzoic acid typically exhibits signals for three aromatic protons and one acidic proton from the carboxylic acid group. The chemical shifts are



influenced by the electronic effects of the bromine, chlorine, and carboxylic acid substituents.

Table 1: ¹H NMR Spectroscopic Data for 5-bromo-2-chlorobenzoic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~10.05	Broad Singlet	1H	-СООН	CDCl ₃
8.13	Singlet (d)	1H	H-6	CDCl₃
7.58	Doublet	1H	H-4	CDCl ₃
7.35	Doublet	1H	H-3	CDCl₃

Data sourced from a study reporting chemical shifts in deuterated chloroform (CDCl₃).[3] The assignments are based on the expected electronic environment of the protons on the aromatic ring. The proton at position 6 is adjacent to the electron-withdrawing chlorine atom, leading to a downfield shift.

¹³C NMR (Carbon NMR) Data

While specific ¹³C NMR data for 5-bromo-2-chlorobenzoic acid is not readily available in public databases, the spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Atom	Expected Chemical Shift (δ) ppm
Carbonyl Carbon (-COOH)	165 - 175
Aromatic Carbon (C-CI)	130 - 135
Aromatic Carbon (C-Br)	115 - 125
Aromatic Carbon (C-COOH)	130 - 135
Aromatic Carbons (-CH)	125 - 140



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Key IR Absorption Bands for 5-bromo-2-chlorobenzoic acid

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2500-3300	Broad	O-H stretch	Carboxylic Acid
~1700	Strong	C=O stretch	Carboxylic Acid
~1600, ~1475	Medium	C=C stretch	Aromatic Ring
~1290	Strong	C-O stretch	Carboxylic Acid
~920	Broad	O-H bend (out-of- plane)	Carboxylic Acid Dimer
1000-1100	Medium	C-Cl stretch	Aryl Chloride
600-700	Medium	C-Br stretch	Aryl Bromide

Data interpreted from the NIST gas-phase IR spectrum and general IR correlation tables.[1] The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for 5-bromo-2-chlorobenzoic acid



m/z	Relative Intensity	Assignment
234, 236, 238	High	[M] ⁺ (Molecular Ion)
217, 219, 221	Moderate	[M - OH]+
189, 191, 193	Moderate	[M - COOH]+
154, 156	Low	[C ₆ H ₃ Br] ⁺
75, 76	Low	Fragments of the aromatic ring

Data interpreted from the NIST EI-MS spectrum.[4] The molecular ion region shows a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like 5-bromo-2-chlorobenzoic acid.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-chlorobenzoic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm).



- ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
 A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of 5-bromo-2-chlorobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.
- Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the wavenumbers of the major absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Vaporization: Gently heat the probe to vaporize the sample into the ion source.

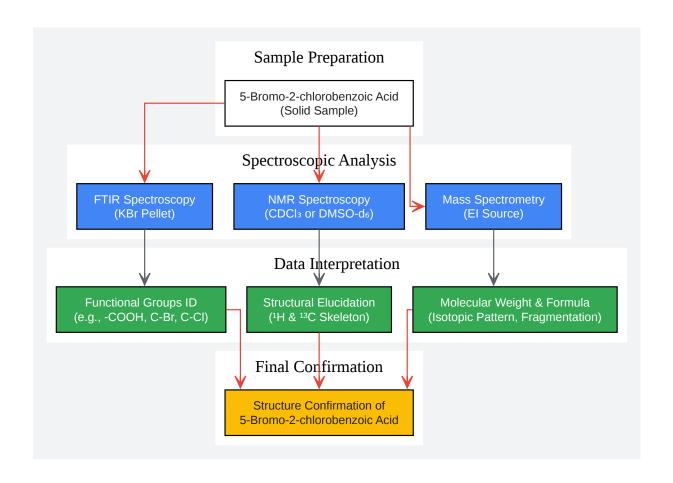


- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).
- Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of 5-bromo-2-chlorobenzoic acid can be visualized as follows:





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Analytical workflow for spectroscopic identification.

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